

A Comprehensive Technical Guide to 4-Bromo-2-isopropylphenol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *4-Bromo-2-isopropylphenol*

Cat. No.: *B032581*

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Abstract

4-Bromo-2-isopropylphenol is a substituted phenol derivative that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a hydroxyl group, a bulky isopropyl substituent, and a reactive bromine atom on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. This guide provides an in-depth analysis of its chemical and physical properties, detailed spectroscopic characterization, a validated synthesis protocol, and an overview of its reactivity and potential applications.

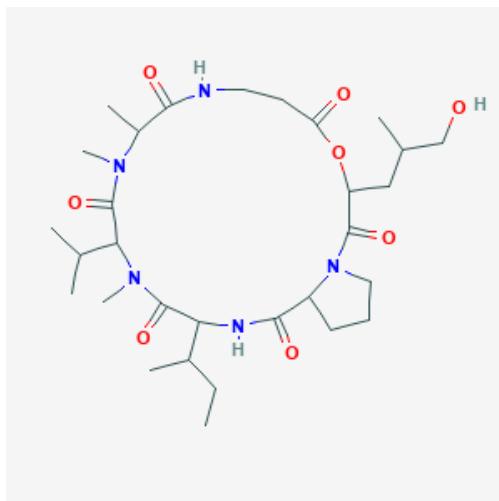
Chemical Identity and Physicochemical Properties

4-Bromo-2-isopropylphenol is a solid at room temperature with a characteristic phenolic odor. Its key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |
|--------------------------|---|---|
| IUPAC Name | 4-Bromo-2-(propan-2-yl)phenol | [1] |
| Synonyms | 4-Bromo-2-isopropyl-phenol, 2-isopropyl-4-bromophenol | [1] |
| CAS Number | 26307-50-6 | [1] [2] [3] |
| Molecular Formula | C ₉ H ₁₁ BrO | [1] [3] |
| Molecular Weight | 215.09 g/mol | [1] [3] |
| Appearance | Solid | |
| Melting Point | 48-49 °C | [1] |
| Density (Predicted) | 1.395 ± 0.06 g/cm ³ | [1] |
| LogP (XLogP3) | 3.278 | [1] |
| PSA (Polar Surface Area) | 20.2 Å ² | [1] |

Molecular Structure and Spectroscopic Profile

The structure of **4-Bromo-2-isopropylphenol** consists of a phenol ring substituted with an isopropyl group at the ortho position (C2) and a bromine atom at the para position (C4) relative to the hydroxyl group. This substitution pattern dictates its reactivity and spectroscopic characteristics.



Spectroscopic Analysis:

The identity and purity of **4-Bromo-2-isopropylphenol** are confirmed through standard spectroscopic methods. The expected data are as follows:

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons, the isopropyl group's methine and methyl protons, and the phenolic hydroxyl proton. The aromatic region will display distinct splitting patterns due to the substitution. The isopropyl group will present as a septet for the CH proton and a doublet for the two CH_3 groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be indicative of the aromatic carbons (four of which are substituted), the carbons of the isopropyl group, and the carbon bearing the hydroxyl group.
- IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic (isopropyl) groups will appear around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively. Characteristic C=C stretching bands for the aromatic ring will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region. The C-Br stretching frequency will appear in the fingerprint region, typically below 700 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation patterns will likely involve the loss of the isopropyl group.

Synthesis and Purification

4-Bromo-2-isopropylphenol is typically synthesized via the electrophilic bromination of 2-isopropylphenol.^[4] The hydroxyl group is a strong activating group, and the bulky isopropyl group provides steric hindrance, influencing the regioselectivity of the bromination. The solvent can play a crucial role in determining the major product.^[5] For instance, using a non-polar solvent like toluene with N-bromosuccinimide (NBS) can favor ortho bromination due to

hydrogen bonding between the phenolic proton and NBS, whereas a polar solvent like acetonitrile can lead to the para-brominated product as the major isomer.[5]

Experimental Protocol: Synthesis of 4-Bromo-2-isopropylphenol

This protocol describes the para-bromination of 2-isopropylphenol.

Materials:

- 2-Isopropylphenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH_3CN)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

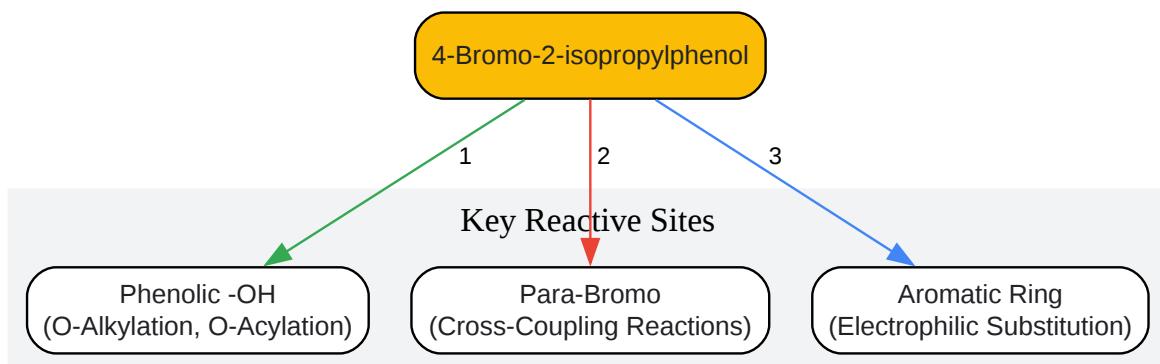
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylphenol (1.0 equivalent) in acetonitrile.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

- Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **4-Bromo-2-isopropylphenol**.

Causality and Self-Validation:

- Why Acetonitrile? Acetonitrile is a polar aprotic solvent that solvates the phenol through hydrogen bonding with its nitrogen atom, sterically hindering the ortho positions and favoring attack at the less hindered para position.[5]
- Why 0 °C? Electrophilic aromatic substitution is an exothermic process. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products, such as di-brominated species.
- Validation: The identity and purity of the final product should be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, MS) and by its melting point.[1]

Workflow Diagram: Synthesis and Characterization



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Key reactive sites on the **4-Bromo-2-isopropylphenol** molecule.

Safety and Handling

4-Bromo-2-isopropylphenol should be handled with care in a well-ventilated area or a chemical fume hood. [1] It is classified as harmful if swallowed and causes skin irritation. [6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. [7][8] Hazard Summary:

- Acute Oral Toxicity: Harmful if swallowed. [6]* Skin Irritation: Causes skin irritation. [6]* Eye Irritation: May cause serious eye irritation. [7]* Respiratory Irritation: May cause respiratory irritation. [7] Handling and Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* Avoid formation of dust and aerosols. [1]* Avoid contact with skin, eyes, and clothing. [1]* In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists. [7][8]

Conclusion

4-Bromo-2-isopropylphenol is a synthetically useful building block with a well-defined chemical profile. Its straightforward synthesis from 2-isopropylphenol and the strategic placement of its functional groups—a nucleophilic hydroxyl, a sterically directing isopropyl group, and a versatile bromine handle—make it a valuable intermediate for researchers in

organic synthesis and drug discovery. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory.

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